molecular formula C5H11ClN2O2 B1345949 Urea, N-(2-chloroethyl)-N'-(2-hydroxyethyl)- CAS No. 71479-93-1

Urea, N-(2-chloroethyl)-N'-(2-hydroxyethyl)-

Cat. No. B1345949
CAS RN: 71479-93-1
M. Wt: 166.6 g/mol
InChI Key: ZRZGGEMBAWCTNR-UHFFFAOYSA-N
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Description

Urea, N-(2-chloroethyl)-N'-(2-hydroxyethyl)-, also known as CEUs, are a class of compounds that have been studied for their potential as antimitotic antitumor agents. These compounds have been shown to exhibit significant cytotoxicity against a variety of tumor cell lines. The structure-activity relationship (SAR) studies suggest that certain structural features are crucial for their biological activity, including a branched alkyl chain or a halogen at the 4-position of the phenyl ring, an exocyclic urea function, and a N'-2-chloroethyl moiety .

Synthesis Analysis

The synthesis of CEUs involves the reaction of appropriate aryl amines with chloroethyl isocyanates or chloroethyl chlorides to form the desired urea derivatives. For example, the synthesis of 1-(2-chloroethyl)-2-imidazolidinone was achieved using urea and N-(hydroxyethyl)ethylenediamine through condensation and chlorination reactions, yielding a high product yield of 91.5% . This indicates that the synthesis of CEUs can be performed with high efficiency and industrial value.

Molecular Structure Analysis

The molecular structure of CEUs is characterized by the presence of an aryl group attached to the nitrogen of the urea moiety, which is further substituted with a 2-chloroethyl group. This structure is essential for the antiproliferative activity of these compounds. The importance of the Glu198 residue in β-tubulin for the stability of microtubules has been highlighted, and the covalent binding of CEUs to this residue has been demonstrated .

Chemical Reactions Analysis

CEUs interact with β-tubulin by covalently binding near the colchicine-binding site, leading to microtubule depolymerization. This binding results in the modification of Glu198, which is a key residue for microtubule stability. The modification of Glu198 by CEUs correlates with a decrease in the acetylation of Lys40 on α-tubulin, indicating an effect on microtubule stability and dynamics .

Physical and Chemical Properties Analysis

The physical and chemical properties of CEUs are influenced by their molecular structure. The presence of the 2-chloroethyl group makes them reactive alkylating agents, capable of forming covalent bonds with nucleophilic sites in proteins. Despite being potent alkylators, CEUs are considered weak DNA-damaging agents and do not interact with the thiol function of glutathione or glutathione reductase, distinguishing them from traditional alkylating chemotherapeutic agents .

Scientific Research Applications

Biological Activity and Therapeutic Potential

Urea, N-(2-chloroethyl)-N'-(2-hydroxyethyl)-, and its derivatives have been studied for their biological activities, including antitumor properties. For instance, specific chloroethylnitrosoureas display varying degrees of antitumor activity, therapeutic effectiveness, and genotoxicity, suggesting a complex relationship between their chemical structure and biological effects. Such compounds have been used to investigate the therapeutic activity and genotoxic potential of chloroethylnitrosoureas, revealing insights into their DNA interaction mechanisms (Zeller et al., 1989).

Agricultural Applications

Urea, N-(2-chloroethyl)-N'-(2-hydroxyethyl)-, has significant applications in agriculture, particularly as a nitrogen fertilizer. Studies have examined the use of urease inhibitors to mitigate ammonia emissions from urea-based fertilizers, showcasing the potential to enhance fertilizer efficiency and reduce environmental impact. For example, urease inhibitors like N-(n-butyl) thiophosphoric triamide (NBPT) have demonstrated effectiveness in reducing ammonia, nitrous oxide, and nitric oxide emissions, thereby contributing to more sustainable farming practices (Abalos et al., 2012). Furthermore, the addition of inhibitors to nitrogen fertilizers such as urea ammonium nitrate has shown promise in reducing ammonia emission and enhancing crop yield (Nikolajsen et al., 2020).

Environmental Impact and Water Quality

The widespread use of urea in agriculture has environmental implications, particularly in relation to water quality. Research has indicated that pollution with urea can degrade water quality, particularly in phosphorus-rich lakes, by affecting algal biomass and increasing microcystin concentrations. This highlights the need for careful management of urea-based fertilizers to mitigate their impact on aquatic ecosystems (Finlay et al., 2010).

properties

IUPAC Name

1-(2-chloroethyl)-3-(2-hydroxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClN2O2/c6-1-2-7-5(10)8-3-4-9/h9H,1-4H2,(H2,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZGGEMBAWCTNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00221692
Record name Urea, N-(2-chloroethyl)-N'-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Urea, N-(2-chloroethyl)-N'-(2-hydroxyethyl)-

CAS RN

71479-93-1
Record name Urea, N-(2-chloroethyl)-N'-(2-hydroxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071479931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, N-(2-chloroethyl)-N'-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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